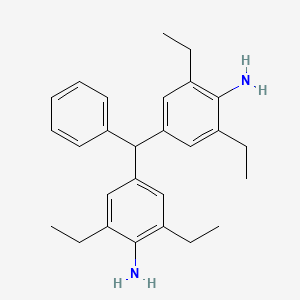![molecular formula C17H13N3OS B14192214 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one CAS No. 848925-08-6](/img/structure/B14192214.png)
6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one is a heterocyclic compound that features both imidazole and benzothiazole moieties. These structural motifs are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst to form the benzothiazole ring . The imidazole moiety can be introduced through subsequent reactions involving imidazole derivatives and appropriate coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and benzothiazole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole moiety and exhibit antimicrobial properties.
Benzothiazole derivatives: Compounds such as riluzole and pramipexole contain the benzothiazole ring and are used in neurological treatments.
Uniqueness
6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one is unique due to the combination of both imidazole and benzothiazole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications .
属性
CAS 编号 |
848925-08-6 |
|---|---|
分子式 |
C17H13N3OS |
分子量 |
307.4 g/mol |
IUPAC 名称 |
6-[imidazol-1-yl(phenyl)methyl]-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C17H13N3OS/c21-17-19-14-7-6-13(10-15(14)22-17)16(20-9-8-18-11-20)12-4-2-1-3-5-12/h1-11,16H,(H,19,21) |
InChI 键 |
YUIAEBQBJVHDKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)NC(=O)S3)N4C=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
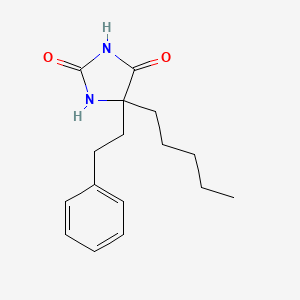
![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)
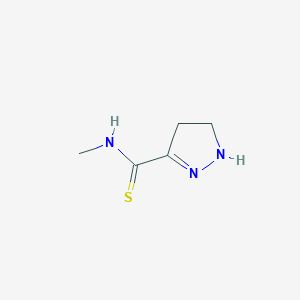
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
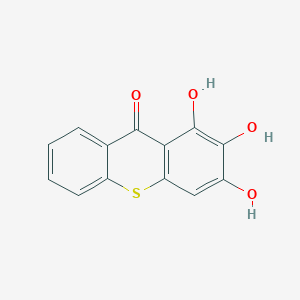
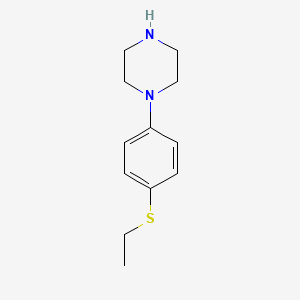
![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
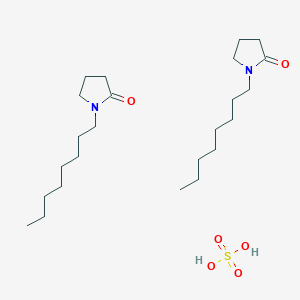
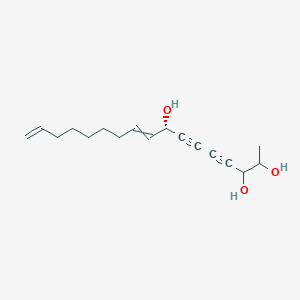

![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
